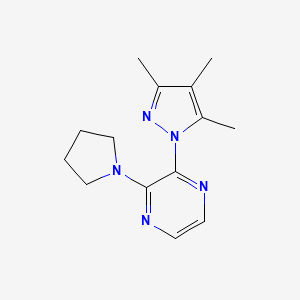![molecular formula C16H18N4O B15114610 2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15114610.png)
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyrazine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrazine group via nucleophilic substitution reactions.
Amidation: Coupling of the benzamide core with the azetidine-pyrazine intermediate through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also have diverse biological activities and are used in drug discovery.
Uniqueness
2,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H18N4O |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
2,5-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N4O/c1-11-3-4-12(2)14(7-11)16(21)19-13-9-20(10-13)15-8-17-5-6-18-15/h3-8,13H,9-10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
FCPLCFFJGOUDFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CN(C2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114537.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15114543.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15114547.png)
![1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B15114551.png)
![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114557.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114560.png)
![4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114568.png)

![N,5-dimethyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15114588.png)
![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine](/img/structure/B15114589.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(fluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B15114595.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114599.png)
![2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B15114622.png)
